molecular formula C9H19NO2 B12925504 4-(Pentylamino)butanoic acid CAS No. 90068-32-9

4-(Pentylamino)butanoic acid

Cat. No.: B12925504
CAS No.: 90068-32-9
M. Wt: 173.25 g/mol
InChI Key: SVWNYTZMQCVJAY-UHFFFAOYSA-N
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Description

4-(Pentylamino)butanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a pentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentylamino)butanoic acid typically involves the reaction of butanoic acid with pentylamine under controlled conditions. One common method is the amidation reaction, where butanoic acid is reacted with pentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pentylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-(Pentylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pentylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Vinylamino)butanoic acid: Similar structure but with a vinyl group instead of a pentyl group.

    4-(Phenylamino)butanoic acid: Contains a phenyl group instead of a pentyl group.

    4-(Methylamino)butanoic acid: Contains a methyl group instead of a pentyl group.

Uniqueness

4-(Pentylamino)butanoic acid is unique due to its specific pentylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

90068-32-9

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(pentylamino)butanoic acid

InChI

InChI=1S/C9H19NO2/c1-2-3-4-7-10-8-5-6-9(11)12/h10H,2-8H2,1H3,(H,11,12)

InChI Key

SVWNYTZMQCVJAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCCC(=O)O

Origin of Product

United States

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